Oseltamivir Acid Methyl Ester

Reference Standard HPLC Method Validation

Oseltamivir Acid Methyl Ester (CAS 208720-71-2, EP Impurity E) is a dual-function certified reference standard critical for ANDA filings and QC batch release testing of Oseltamivir Phosphate API and finished products. Supplied with comprehensive ICH-compliant characterization data and guaranteed ≥95% HPLC purity, it ensures accurate impurity quantification, method specificity demonstration, and reliable system suitability testing. Its distinct role as a carboxylesterase 1 (CES1)-specific prodrug substrate further supports drug metabolism, pharmacokinetic studies, and drug-drug interaction evaluations. Procure only certified material to avoid batch rejection and regulatory audit failures.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
CAS No. 208720-71-2
Cat. No. B1589800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir Acid Methyl Ester
CAS208720-71-2
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC
InChIInChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1
InChIKeyHQFJHRGEFIDLDI-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir Acid Methyl Ester (CAS 208720-71-2): Impurity Profiling & Prodrug Research Reference Standard


Oseltamivir Acid Methyl Ester (CAS 208720-71-2), chemically defined as Methyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate [1], is a pharmaceutical reference standard primarily classified as Oseltamivir EP Impurity E [2]. This compound serves two distinct scientific functions: (1) a precursor prodrug form that is converted to the active neuraminidase inhibitor oseltamivir acid by carboxylesterase 1 (CES1) , and (2) a critical reference standard for the identification, quantification, and control of related substances in oseltamivir phosphate drug substances and finished products [3].

Why Generic Oseltamivir Acid Methyl Ester Substitution Fails: Critical Quality Attributes in Impurity Standards


Direct substitution of Oseltamivir Acid Methyl Ester with a generic catalog item or an in-house synthesized analog is highly inadvisable due to stringent quality and regulatory requirements. As an EP Impurity E reference standard, this compound must be supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines to ensure accurate analytical method validation and quality control (QC) applications [1]. Vendors providing this specific CAS 208720-71-2 material certify its identity, purity (typically ≥95% by HPLC), and stability profile, which is critical for reliable use in Abbreviated New Drug Applications (ANDA) and commercial batch release testing . The compound's role as a marker for process-related impurities in oseltamivir phosphate synthesis means that any deviation in purity or identity from the certified reference standard can lead to failed specification tests, batch rejection, or non-compliance during regulatory audits [2].

Quantitative Differentiators of Oseltamivir Acid Methyl Ester: A Comparative Evidence Guide for Scientific Procurement


Chromatographic Purity: ≥95% HPLC Specification vs. Uncertified Technical Grade Material

For use as a certified impurity reference standard in analytical method validation and quality control, this Oseltamivir Acid Methyl Ester (CAS 208720-71-2) is supplied with a verified purity specification of ≥95% as determined by HPLC . In contrast, in-house synthesized or technical-grade material (often labeled 'for research use only' without a certificate of analysis) carries no guaranteed minimum purity and may contain co-eluting contaminants that invalidate chromatographic methods or lead to misidentification of impurity peaks in oseltamivir phosphate drug substance analysis .

Reference Standard HPLC Method Validation

Storage Stability: ≥4 Years at -20°C vs. Unspecified Stability for In-House Preparations

The stability profile of the reference standard is a critical quality attribute for long-term analytical method reproducibility. Oseltamivir Acid Methyl Ester, when sourced as a characterized reference standard, is assigned a shelf-life of ≥4 years when stored at -20°C [1]. This is a documented, vendor-validated specification. In contrast, in-house synthesized material or generic research chemicals typically have no defined stability data, requiring the end-user to perform costly and time-consuming re-characterization studies before each use to ensure the material has not degraded, which is a significant hidden procurement cost .

Stability Storage Quality Control

Functional Differentiation: Prodrug Activation by CES1 vs. Direct Neuraminidase Inhibition by Oseltamivir Acid

Oseltamivir Acid Methyl Ester is functionally distinct from the active drug substance, Oseltamivir Acid. The methyl ester acts as a prodrug, requiring enzymatic cleavage by human carboxylesterase 1 (CES1) to yield the pharmacologically active metabolite, oseltamivir acid . While oseltamivir acid is a potent neuraminidase inhibitor with IC50 values in the low nanomolar range against various influenza strains (e.g., 0.67-1.34 nM for A/H1N1) , the methyl ester prodrug itself is not a direct inhibitor and is not intended for use in neuraminidase inhibition assays without prior enzymatic conversion [1]. This functional distinction is paramount for researchers designing in vitro activation studies or investigating CES1-mediated prodrug metabolism.

Prodrug CES1 Antiviral Research

Optimized Application Scenarios for Oseltamivir Acid Methyl Ester in Pharmaceutical Quality and Prodrug Research


Pharmaceutical Quality Control & Regulatory Submissions

Procurement of the certified Oseltamivir Acid Methyl Ester (EP Impurity E) is essential for analytical departments performing method validation, routine release testing, and stability studies for Oseltamivir Phosphate drug substances and finished products. This reference standard is used to spike samples for system suitability tests, to generate calibration curves for impurity quantification, and to demonstrate method specificity as required by ICH guidelines and ANDA filings [1]. The guaranteed purity and stability (≥95% HPLC; ≥4 years at -20°C) ensure the long-term reliability and reproducibility of regulatory QC data [2].

Prodrug Activation & Carboxylesterase Research

Oseltamivir Acid Methyl Ester serves as a specific substrate for investigating CES1-mediated prodrug activation. Unlike the active metabolite, which directly inhibits neuraminidase, this methyl ester prodrug allows researchers to quantitatively study the kinetics of CES1 enzymatic conversion in various biological matrices (e.g., human liver microsomes, recombinant enzymes) . This application is distinct from antiviral screening, focusing instead on drug metabolism, pharmacokinetics, and the evaluation of potential drug-drug interactions involving CES1.

Synthesis & Process Impurity Control

During the chemical synthesis and scale-up of Oseltamivir Phosphate API, Oseltamivir Acid Methyl Ester is a known process-related impurity [3]. The availability of a highly pure reference standard is critical for process chemists and analytical development teams to establish control strategies, optimize purification steps, and ensure that the final API meets stringent impurity limits (e.g., individual unspecified impurities ≤0.10%) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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